Loteprednol Etabonate

Receptor Pharmacology Binding Affinity Corticosteroid Potency

Loteprednol Etabonate (CAS 82034-46-6) is a retrometabolic 'soft' corticosteroid designed for local anti-inflammatory activity with rapid, predictable systemic deactivation to inactive Δ1-cortienic acid. Its glucocorticoid receptor binding affinity (4.3× dexamethasone) and significantly lower IOP elevation risk (1.7% vs 6.7% for prednisolone acetate) establish it as the definitive reference standard for ocular inflammation research, bioequivalence testing, and sustained-release formulation development. Procure this high-purity compound to benchmark novel ophthalmic candidates or validate analytical methods with a well-characterized safety profile.

Molecular Formula C24H31ClO7
Molecular Weight 466.9 g/mol
CAS No. 82034-46-6
Cat. No. B1675158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoteprednol Etabonate
CAS82034-46-6
Synonyms17-ethoxycarbonyloxy-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate, Chloromethyl
Alrex
CEHOAC
Chloromethyl 17 ethoxycarbonyloxy 11 hydroxy 3 oxoandrosta 1,4 diene 17 carboxylate
chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate
Etabonate, Loteprednol
Lotemax
loteprednol
loteprednol etabonate
Molecular FormulaC24H31ClO7
Molecular Weight466.9 g/mol
Structural Identifiers
SMILESCCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl
InChIInChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1
InChIKeyDMKSVUSAATWOCU-HROMYWEYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.36e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Loteprednol Etabonate (CAS 82034-46-6) for Ophthalmic Research: A Soft Corticosteroid with Quantified Receptor Affinity and IOP Safety Differentiation


Loteprednol Etabonate (CAS 82034-46-6) is a synthetic corticosteroid of the 'soft steroid' class, designed via the retrometabolic 'inactive metabolite' approach to achieve local anti-inflammatory activity with rapid systemic deactivation [1]. The compound functions as a potent glucocorticoid receptor (GR) agonist, exhibiting a receptor binding affinity reported as 4.3 times that of dexamethasone [2]. Its molecular design incorporates a metabolically labile 17β-ester function that undergoes predictable hydrolysis to the inactive Δ1-cortienic acid, a feature that distinguishes it fundamentally from conventional 'hard' corticosteroids and serves as the basis for its differentiated safety profile in ocular applications [3].

Why Loteprednol Etabonate Cannot Be Interchanged with Prednisolone Acetate or Dexamethasone: The Soft Drug Distinction


Generic substitution among ophthalmic corticosteroids fails because the therapeutic window is defined not by anti-inflammatory potency alone, but by the quantitative relationship between local efficacy and intraocular pressure (IOP) elevation. Loteprednol Etabonate's soft drug design—engineered to undergo predictable hydrolysis to the inactive Δ1-cortienic acid metabolite—confers a distinct pharmacokinetic fate that cannot be replicated by conventional 'hard' corticosteroids [1]. While dexamethasone and prednisolone acetate demonstrate higher anti-inflammatory potency, this advantage is counterbalanced by a significantly greater propensity to elevate IOP, with clinical studies documenting IOP increases >10 mm Hg in substantially more patients receiving prednisolone acetate (7 patients) than those receiving loteprednol etabonate (1 patient) [2]. This quantifiable divergence in the risk-benefit ratio—reduced potency exchanged for measurably lower ocular hypertensive risk—renders in-class interchange scientifically unsound without explicit consideration of the specific clinical or research context requiring either maximal anti-inflammatory effect or prioritized IOP safety [3].

Loteprednol Etabonate Evidence Guide: Quantified Differentiation from Prednisolone, Dexamethasone, and Fluorometholone


Glucocorticoid Receptor Binding Affinity: 4.3-Fold Higher Than Dexamethasone

Loteprednol etabonate demonstrates glucocorticoid receptor (GR) binding affinity that is 4.3 times higher than that of dexamethasone, with both compounds exhibiting a Hill factor close to 1 [1]. This elevated receptor affinity provides the molecular basis for its anti-inflammatory activity despite its rapid metabolic inactivation, distinguishing it from other soft steroid candidates (PJ90, PJ91) that show no measurable receptor affinity [1].

Receptor Pharmacology Binding Affinity Corticosteroid Potency

Intraocular Pressure Safety: IOP Elevation >10 mm Hg in 1 LE Patient vs 7 Prednisolone Patients

In a pooled analysis of two randomized, double-masked, active-controlled clinical trials in acute anterior uveitis (N=70 and N=175), intraocular pressure (IOP) increases exceeding 10 mm Hg occurred in only 1 patient receiving loteprednol etabonate 0.5%, compared to 7 patients receiving prednisolone acetate 1.0% [1]. The first study (42-day treatment, 8x/day dosing) and second study (28-day treatment, 16x/day dosing) both demonstrated this safety differentiation.

Ocular Safety Intraocular Pressure Clinical Trial

IOP Elevation Comparison: Loteprednol vs Fluorometholone in Vernal Keratoconjunctivitis (Long-Term Treatment)

In a prospective study of 200 eyes with severe vernal keratoconjunctivitis (VKC) treated over a 3-month period, loteprednol etabonate 0.5% demonstrated a lower propensity to elevate IOP compared to fluorometholone 0.1% [1]. Among 100 eyes receiving loteprednol, only 3 eyes (3%) exhibited IOP in the 21-30 mm Hg range, and none (0%) reached IOP ≥30 mm Hg. In contrast, among 100 eyes receiving fluorometholone, 5 eyes (5%) showed IOP 21-30 mm Hg, and 3 eyes (3%) reached IOP ≥30 mm Hg [1].

Vernal Keratoconjunctivitis IOP Safety Long-Term Corticosteroid Use

Metabolic Deactivation Kinetics: In Vivo Hydrolysis to Inactive Metabolite with No Detectable Intact Drug After Oral Dosing

The soft drug design of loteprednol etabonate is validated by quantitative pharmacokinetic data showing that intact compound cannot be detected in plasma after oral administration to dogs, confirming complete first-pass metabolic deactivation [1]. In rats, the terminal half-life of the primary inactive metabolite (17α-ethoxycarbonyloxy-Δ1-cortienic acid) is 20 minutes, and the subsequent metabolite (Δ1-cortienic acid) is rapidly eliminated, demonstrating the designed sequential hydrolysis pathway [2].

Soft Drug Design Pharmacokinetics Metabolic Stability

Comparative Efficacy in Uveitis: LE 0.5% Achieves 72% Resolution vs Prednisolone 1.0% 87% Resolution

In a randomized, double-masked, active-controlled trial of acute anterior uveitis (N=175), loteprednol etabonate 0.5% ophthalmic suspension achieved anterior chamber cell resolution in 72% of patients compared to 87% resolution with prednisolone acetate 1.0% (P=0.015) [1]. Similarly, flare resolution rates were 66% for LE versus 82% for prednisolone (P=0.017) [1]. This 15-16% absolute difference in resolution rates quantifies the efficacy trade-off that accompanies the improved IOP safety profile.

Acute Anterior Uveitis Clinical Efficacy Comparator Trial

Loteprednol Etabonate Application Scenarios: Evidence-Based Selection for Ophthalmic Research and Formulation Development


Preclinical Ophthalmic Inflammation Models Requiring Reduced IOP Confounding

In rodent or rabbit models of uveitis, conjunctivitis, or post-surgical inflammation where elevated intraocular pressure (IOP) may confound experimental endpoints or compromise animal welfare, loteprednol etabonate offers a distinct advantage. Its soft drug design and demonstrated lower propensity for IOP elevation—with only 1 patient experiencing >10 mm Hg IOP increase across two clinical trials compared to 7 with prednisolone [1]—translates to reduced ocular hypertensive artifact in experimental systems. The compound's high GR binding affinity (4.3× dexamethasone) [2] ensures anti-inflammatory activity is maintained despite the rapid metabolic inactivation that confers this safety profile.

Formulation Development for Extended-Release or Sustained-Delivery Ophthalmic Products

The predictable, non-CYP450-dependent hydrolysis of loteprednol etabonate to inactive Δ1-cortienic acid metabolites [1] makes it an ideal candidate for sustained-release ocular formulations where minimizing systemic exposure is a critical design parameter. Unlike conventional corticosteroids that may accumulate systemically with prolonged delivery, LE's metabolic pathway ensures that any drug escaping the ocular compartment undergoes rapid, predictable deactivation. Pharmacokinetic studies confirm no detectable intact drug after oral administration [2], validating the soft drug design for formulation approaches (nanoemulsions, gels, inserts) intended to extend local residence time without increasing systemic safety concerns.

Pediatric Ophthalmic Studies Where IOP Monitoring Is Challenging or Contraindicated

For pediatric research applications—particularly in vernal keratoconjunctivitis (VKC) or post-strabismus surgery inflammation—the selection of a corticosteroid with quantified IOP safety data is paramount. Long-term (3-month) VKC studies demonstrate that loteprednol 0.5% produced no IOP elevations ≥30 mm Hg (0/100 eyes) compared to 3% incidence with fluorometholone [1]. However, evidence from strabismus surgery in children ≤8 years shows that LE may still produce IOP elevation compared to fluorometholone (OR 14.52 for IOP >21 mmHg) [2], indicating that the safety advantage is comparator-dependent. LE is most appropriate in pediatric protocols where the alternative is prednisolone or dexamethasone, and IOP monitoring compliance may be suboptimal.

Topical Ocular Formulation Benchmarking and Comparative Efficacy Studies

Loteprednol etabonate serves as an essential reference compound for benchmarking novel ophthalmic anti-inflammatory agents or formulations. Its well-characterized efficacy differential relative to prednisolone—72% vs 87% resolution rates in uveitis [1]—provides a calibrated baseline against which new chemical entities or delivery systems can be compared. For formulation scientists developing generic LE products, the established receptor binding affinity (4.3× dexamethasone) [2] and metabolic stability parameters offer defined target specifications for bioequivalence and quality control testing, ensuring that procurement of LE reference standards is aligned with specific analytical and pharmacological benchmarks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loteprednol Etabonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.